t-Butyl 2-(4-bromophenylsulfonamido)ethylcarbamate
Description
t-Butyl 2-(4-bromophenylsulfonamido)ethylcarbamate (CAS: 310480-85-4) is a sulfonamide derivative featuring a tert-butyl carbamate group and a 4-bromophenylsulfonamido moiety. This compound is commercially available with a purity of 98% (OT-0092) and is utilized in synthetic organic chemistry, particularly in peptide and carbamate-based drug development .
Properties
IUPAC Name |
tert-butyl N-[2-[(4-bromophenyl)sulfonylamino]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2O4S/c1-13(2,3)20-12(17)15-8-9-16-21(18,19)11-6-4-10(14)5-7-11/h4-7,16H,8-9H2,1-3H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBFPYRUCEUVPFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNS(=O)(=O)C1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00428427 | |
| Record name | tert-Butyl {2-[(4-bromobenzene-1-sulfonyl)amino]ethyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00428427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
310480-85-4 | |
| Record name | tert-Butyl {2-[(4-bromobenzene-1-sulfonyl)amino]ethyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00428427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Protocol
Reagents :
- 4-Bromobenzenesulfonyl chloride (1.1–1.3 eq)
- N-Boc-ethylenediamine (1 eq)
- Triethylamine (TEA, 1.1–1.3 eq)
- Solvent: Dichloromethane (DCM)
Procedure :
Workup :
Yield : 96% (after chromatography).
Key Advantages :
- High yield under mild conditions.
- Scalable due to simple reagent availability.
Mechanism :
The sulfonyl chloride reacts with the amine to form the sulfonamide bond, releasing HCl, which is neutralized by TEA.
Catalytic Coupling with Carbodiimide Activators
An alternative method employs carbodiimide-based coupling agents (e.g., EDCI/HOBt) to activate the sulfonyl chloride, enhancing reactivity.
Reaction Protocol
Reagents :
- 4-Bromobenzenesulfonyl chloride (1 eq)
- N-Boc-ethylenediamine (1.1 eq)
- EDCI (1.5 eq)
- HOBt (1.5 eq)
- Solvent: Dichloromethane or ethyl acetate
Procedure :
Workup :
Yield : 85–90% (reported for analogous sulfonamides).
Key Advantages :
- Enhanced reactivity for sterically hindered substrates.
- Minimal side reactions due to controlled activation.
Mechanism :
EDCI/HOBt converts the sulfonyl chloride into an activated O-acylisourea intermediate, which reacts with the amine to form the sulfonamide.
Solid-Phase Synthesis (SPS) Approaches
For applications in combinatorial chemistry, SPS methods have been explored, though direct protocols for this compound are limited.
Comparative Analysis of Methods
| Parameter | Direct Sulfonation | Catalytic Coupling | Solid-Phase |
|---|---|---|---|
| Reagents | TEA, DCM | EDCI, HOBt, DCM/EtOAc | CTC resin, TFA |
| Reaction Time | 12–24 hrs | 3–5 hrs | 6–12 hrs |
| Yield | 96% | 85–90% | N/A |
| Scalability | High | Moderate | Low |
| Purity | >95% | >90% | >85% |
| Cost | Low | Moderate | High |
Critical Factors Influencing Synthesis
Solvent Selection
Temperature Control
Base Choice
- TEA : Neutralizes HCl efficiently without deprotecting Boc groups.
- NMM (N-Methylmorpholine) : Alternative for sensitive substrates.
Challenges and Mitigation Strategies
Applications in Medicinal Chemistry
This compound serves as a precursor for:
Chemical Reactions Analysis
t-Butyl 2-(4-bromophenylsulfonamido)ethylcarbamate can undergo various chemical reactions, including:
Substitution reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and reduction reactions: The sulfonamido group can participate in oxidation and reduction reactions, leading to the formation of different sulfoxide or sulfone derivatives.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common reagents used in these reactions include nucleophiles like sodium azide for substitution, oxidizing agents like hydrogen peroxide for oxidation, and acids or bases for hydrolysis.
Scientific Research Applications
t-Butyl 2-(4-bromophenylsulfonamido)ethylcarbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Research into potential therapeutic applications, such as the development of new drugs targeting specific enzymes or receptors, often involves this compound.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of t-Butyl 2-(4-bromophenylsulfonamido)ethylcarbamate involves its interaction with molecular targets, such as enzymes or receptors. The sulfonamido group can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The bromophenyl group may also participate in π-π interactions with aromatic residues in proteins, further stabilizing the compound-protein complex.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of t-butyl 2-(4-bromophenylsulfonamido)ethylcarbamate can be contextualized by comparing it with analogous sulfonamides and carbamates (Table 1).
Table 1: Comparative Analysis of this compound and Analogous Compounds
Structural and Functional Insights
Sulfonamide vs. Carbamate Positioning : Unlike N-butyl or N-t-butyl sulfonamides (e.g., OT-0776, OT-1111), the target compound integrates a sulfonamido group and a carbamate, enabling dual functionality for protection and hydrogen bonding . The tert-butyl carbamate in the target compound contrasts with ethylcarbamate in ’s compound 6, which may alter solubility and deprotection kinetics .
Bromine Substitution: The 4-bromophenyl group distinguishes the target compound from sulfamoylphenoxy derivatives (e.g., compound 4a in ).
Synthetic Routes: The target compound’s synthesis likely parallels tert-butyl 2-(4-sulfamoylphenoxy)ethylcarbamate (), employing carbamate formation via Mitsunobu or similar coupling strategies . In contrast, pyrazole-containing analogs (OT-0776, OT-1111) may require metal-catalyzed or nucleophilic aromatic substitution for bromopyrazole incorporation .
Commercial and Practical Considerations : The target compound’s higher annual sales (612 bottles) compared to HC-6304 (11 bottles) suggests broader utility in medicinal chemistry, possibly due to its balanced steric bulk and reactivity .
Research Implications
While direct biological data for the target compound is absent in the provided evidence, its structural analogs highlight trends:
Biological Activity
t-Butyl 2-(4-bromophenylsulfonamido)ethylcarbamate is a compound of interest in medicinal chemistry due to its unique structural features, which suggest potential biological activities. The presence of a sulfonamide group combined with a carbamate moiety and a brominated phenyl ring enhances the compound's reactivity, making it a candidate for various pharmacological applications.
Biological Activity Overview
Research into the biological activity of this compound has indicated several promising properties, particularly in the context of enzyme inhibition and anti-inflammatory effects.
Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor, particularly targeting enzymes involved in inflammatory pathways. Studies have indicated that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. The sulfonamide functionality is believed to enhance binding affinity to these enzymes, which could lead to significant therapeutic effects.
Anti-inflammatory Activity
In vitro studies have demonstrated that derivatives of this compound exhibit anti-inflammatory properties. For instance, related compounds have been tested in carrageenan-induced rat paw edema models, showing percentage inhibition values ranging from 39% to over 54% compared to standard anti-inflammatory drugs like indomethacin .
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| This compound | Sulfonamide and carbamate | Potentially high enzyme inhibition |
| t-Butyl (4-bromophenyl)carbamate | Lacks sulfonamide group | Lower biological activity |
| t-Butyl N-(3-bromophenyl)carbamate | No sulfonyl group | Different reactivity profile |
Case Studies
- Inhibition Studies : A study reported that derivatives similar to this compound showed significant inhibition of COX-2 over COX-1, indicating a favorable safety profile for anti-inflammatory applications. The selectivity for COX-2 is crucial as COX-1 plays a protective role in the gastrointestinal tract .
- Docking Studies : In silico docking studies have been performed to predict the binding modes of this compound with target enzymes. These studies suggest that the sulfonamide group facilitates stronger interactions at the active site of COX enzymes, corroborating the experimental findings regarding its inhibitory activity .
Q & A
Basic Research Questions
Q. How can the synthesis yield of t-Butyl 2-(4-bromophenylsulfonamido)ethylcarbamate be optimized?
- Methodological Answer : Optimize reaction stoichiometry, temperature, and solvent polarity. For example, use a stepwise approach: first activate the sulfonamide group with a coupling agent (e.g., EDCI/HOBt), then introduce the t-butyl carbamate via nucleophilic substitution. Monitor intermediates by TLC and adjust reaction times based on real-time kinetics. Evidence from controlled copolymerization protocols suggests that precise reagent addition rates (e.g., dropwise for hygroscopic reagents) and inert atmospheres improve yields .
Q. What purification techniques are most effective for isolating high-purity this compound?
- Methodological Answer : Combine column chromatography (silica gel, eluent: gradient of ethyl acetate/hexane) with recrystallization from ethanol/water mixtures. Validate purity using HPLC (C18 column, UV detection at 254 nm) and ensure residual solvents are removed via vacuum drying. Detailed protocols for analogous carbamates emphasize the importance of Rf value tracking during chromatography to isolate non-polar byproducts .
Q. Which characterization techniques are essential for confirming the compound’s structure post-synthesis?
- Methodological Answer : Use H/C NMR to verify sulfonamide NH and carbamate tert-butyl group signals (e.g., δ ~1.4 ppm for t-butyl). IR spectroscopy confirms carbonyl stretches (~1700 cm for carbamate, ~1350/1150 cm for sulfonamide). High-resolution mass spectrometry (HRMS) provides molecular ion validation. For reproducibility, cross-reference data with literature melting points and spectral databases .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., unexpected splitting in NMR) be resolved during characterization?
- Methodological Answer : Perform 2D NMR (COSY, HSQC) to assign overlapping signals and identify coupling patterns. For example, diastereotopic protons in the ethylcarbamate chain may split due to restricted rotation. Compare with computational predictions (DFT-based NMR chemical shift calculations) to resolve ambiguities. If discrepancies persist, consider dynamic effects (e.g., rotameric equilibria) or solvent-dependent shifts .
Q. What experimental strategies can elucidate the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : Design kinetic studies using varying nucleophiles (e.g., amines, thiols) under controlled pH and temperature. Employ Design of Experiments (DoE) to model reaction outcomes, as demonstrated in flow-chemistry optimizations for diazo compounds. Monitor intermediates via inline IR spectroscopy and quantify rate constants using pseudo-first-order approximations. Statistical analysis (e.g., ANOVA) identifies dominant factors (e.g., solvent polarity > temperature) .
Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes)?
- Methodological Answer : Perform molecular docking (AutoDock Vina, Glide) to map the sulfonamide group’s hydrogen-bonding with active-site residues (e.g., serine proteases). Validate predictions with MD simulations (GROMACS) to assess binding stability. Benchmarks for similar bromophenyl derivatives highlight the importance of partial charge assignments (ESP-derived) and solvation models (e.g., PBSA) .
Data Contradiction Analysis
Q. How to address inconsistent biological activity data across studies?
- Methodological Answer : Systematically vary experimental conditions (e.g., cell lines, assay buffers) to identify confounding factors. For example, the compound’s solubility in DMSO vs. aqueous buffers may alter IC values. Use orthogonal assays (e.g., SPR for binding affinity, enzymatic activity assays) to confirm results. Cross-reference purity data (HPLC, elemental analysis) to rule out batch-to-batch variability .
Application-Oriented Questions
Q. How to design analogs of this compound for structure-activity relationship (SAR) studies?
- Methodological Answer : Replace the 4-bromophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents to probe electronic effects. Modify the ethylcarbamate chain length to assess steric impacts. Synthesize analogs via parallel synthesis (e.g., 96-well plate format) and screen using high-throughput bioassays. Retrosynthetic tools (e.g., Reaxys) aid in route planning .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
